molecular formula C9H13NO3 B1594154 Ethyl (E)-2-cyano-3-ethoxycrotonate CAS No. 932750-29-3

Ethyl (E)-2-cyano-3-ethoxycrotonate

Cat. No. B1594154
CAS RN: 932750-29-3
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-UHFFFAOYSA-N
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Description

Ethyl (E)-2-cyano-3-ethoxycrotonate, also known as ethyl cyanoacrylate, is a type of cyanoacrylate ester that is used in a wide range of laboratory experiments and scientific research applications. It is a colorless, crystalline solid with a pungent odor and a melting point of 42-44°C. Ethyl cyanoacrylate is a versatile material with a number of advantages and limitations for use in laboratory experiments. It has a wide range of applications in biochemical and physiological research and has been used in a variety of studies, including those on enzymes, proteins, DNA, and cancer cells.

Scientific Research Applications

Tin Analogs of the Vinylogous Reformatsky Reaction

Ethyl-4-(tri-n-butyltin)-3-methyl crotonate and ethyl 4-(tri-n-butyltin)-3-methoxycrotonate were studied for their reactivity with benzaldehyde and cyclohexanone. These compounds demonstrate significant potential in controlling the course of dienolate additions to carbonyl compounds under acid-catalyzed conditions, showcasing the versatility of ethyl crotonate derivatives in organic synthesis (Fan & Hudlický, 1989).

Synthesis of Pyranones and Pyrazolones

Research involving the reaction of ethyl γ-bromo-β-methoxycrotonate with various carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones indicates the compound's utility in constructing complex heterocyclic structures. These findings underline the role of ethyl crotonate derivatives in heterocyclic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Environmental and Safety Aspects

In environmental research, ethoxylation, a process related to ethyl (E)-2-cyano-3-ethoxycrotonate through ethoxylate groups, is significant for understanding the fate of surfactants in sewage treatment. Studies have shown that ethoxylates are effectively removed in sewage treatment, which is essential for assessing the environmental impact of these substances (Morrall et al., 2006).

Industrial Applications

Ethoxylation reactions, crucial for producing non-ionic surfactants and polymers, involve key principles applicable to ethyl (E)-2-cyano-3-ethoxycrotonate. This process is significant for the industrial synthesis of materials with varied applications, highlighting the importance of understanding the kinetics and reactor design for safe and efficient production (Santacesaria, Tesser, & Di Serio, 2018).

properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFOGAYPIPTKF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C#N)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-cyanoacetate (120 g, 1.06 mol) and triethylorthoacetate (354 g, 2.12 mol) in glacial acetic acid (33 g, 0.53 mol) was stirred at 120-130° C. overnight. The mixture was concentrated under vacuum to provide crude ethyl 2-cyano-3-ethoxybut-2-enoate. The residue was carried into the next reaction without further purification assuming 100% conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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